N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is a chemical compound that features a pyrrolidine ring substituted with a cyclopropylmethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropylmethyl group and the prop-2-enamide moiety. One common approach is to start with a suitable pyrrolidine precursor, which can be functionalized through various organic reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enamide moiety.
Substitution: Various substitution reactions can be employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated amides.
Scientific Research Applications
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrrolidine derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclopropylmethyl group contribute to its binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group.
Uniqueness
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-11(14)12-10-5-6-13(8-10)7-9-3-4-9/h2,9-10H,1,3-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSIUNQXUUMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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